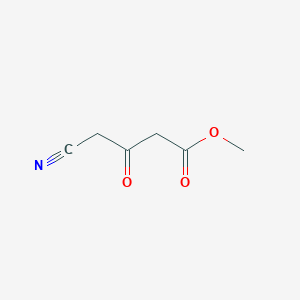

Methyl 4-cyano-3-oxobutanoate

Vue d'ensemble

Description

Methyl 4-cyano-3-oxobutanoate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-cyano-3-oxobutanoate serves as a key building block in organic synthesis. It can be utilized in the synthesis of various heterocycles and complex organic molecules.

Aldol Reactions

This compound has been effectively used in aldol reactions to create β-hydroxy esters, which can be further transformed into other functional groups. A notable study demonstrated the use of this compound in a [3+3] aldol-SNAr-dehydration approach, leading to the formation of 2-naphthol derivatives .

Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of pharmaceutical intermediates. For instance, its derivatives have shown potential as anti-inflammatory agents and in the treatment of various diseases due to their biological activity .

Material Science Applications

This compound is also explored for applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

Research indicates that this compound can be polymerized to form polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in packaging and biomedical fields . The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific performance characteristics, such as adhesion strength and resistance to environmental factors .

Case Study 1: Synthesis of Heterocycles

A study highlighted the use of this compound in synthesizing various heterocyclic compounds through cyclization reactions. The resulting heterocycles exhibited significant biological activity, showcasing the compound's utility in drug discovery .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Aldol Reaction | β-Hydroxy Ester | 82% |

| Cyclization | Heterocyclic Compound | 75% |

Case Study 2: Biodegradable Polymers

In another research project, this compound was incorporated into PHA production processes. The resulting polymers demonstrated excellent biodegradability and mechanical properties suitable for packaging applications .

| Property | Value |

|---|---|

| Tensile Strength | 30 MPa |

| Elongation at Break | 300% |

| Biodegradation Rate | 90% within 6 months |

Analyse Des Réactions Chimiques

Enzymatic Reduction to Chiral Hydroxy Derivatives

The ketone group at the 3-position undergoes stereoselective reduction using microbial reductases to produce enantiomerically enriched 4-cyano-3-hydroxybutanoate esters. This reaction is critical for synthesizing statin drugs like Lipitor .

Reaction :

Conditions :

-

Enzyme : Lactobacillus brevis ketoreductase or engineered variants.

-

Solvent : Aqueous buffer (pH 7.0) with NADPH cofactor.

-

Yield : Up to 90% with >99% enantiomeric excess (e.e.) under optimized conditions .

Table : Enzymatic Reduction Outcomes

| Substrate | Enzyme Source | e.e. (%) | Yield (%) |

|---|---|---|---|

| Ethyl 4-cyano-3-oxobutanoate | Lactobacillus brevis | 97 | 85 |

| Methyl analog | Engineered mutant | 99 | 90 |

Note : Methyl derivatives show comparable reactivity to ethyl analogs but require tailored enzyme systems for optimal stereoselectivity .

Cyclization Reactions

The 3-oxo and 4-cyano groups enable participation in cyclization reactions to form heterocycles. For example, reactions with nitrophenyl amides yield pyridine and piperidinone derivatives .

Example Reaction :

Key Observations :

-

Cyclization occurs under mild conditions (room temperature, methanol/water).

-

Products include tetrahydropyridines and dihydropyridines, confirmed by X-ray crystallography .

Mechanistic Insight :

The reaction proceeds via enamine formation, followed by intramolecular nucleophilic attack and dehydration. The nitrile group stabilizes intermediates through conjugation .

Acid/Base-Mediated Transformations

The ester and nitrile groups are susceptible to hydrolysis under acidic or basic conditions:

Propriétés

Formule moléculaire |

C6H7NO3 |

|---|---|

Poids moléculaire |

141.12 g/mol |

Nom IUPAC |

methyl 4-cyano-3-oxobutanoate |

InChI |

InChI=1S/C6H7NO3/c1-10-6(9)4-5(8)2-3-7/h2,4H2,1H3 |

Clé InChI |

KZHKHYJBEOOUAJ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC(=O)CC#N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.